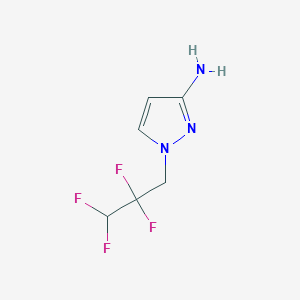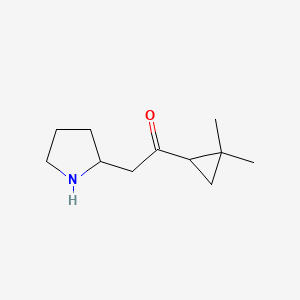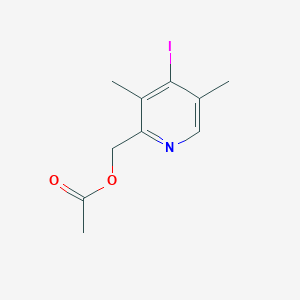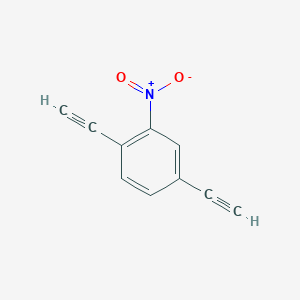
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine is a fluorinated organic compound with potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of 2,2,3,3-tetrafluoropropylamine with pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with various biological molecules, potentially leading to unique biological effects.
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 2,2,3,3-Tetrafluoro-1-propanol
Uniqueness: 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine is unique due to its specific structure, which includes both a pyrazole ring and multiple fluorine atoms. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C6H7F4N3 |
|---|---|
Molecular Weight |
197.13 g/mol |
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7F4N3/c7-5(8)6(9,10)3-13-2-1-4(11)12-13/h1-2,5H,3H2,(H2,11,12) |
InChI Key |
WPPUUTIFXCROLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)

![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)



